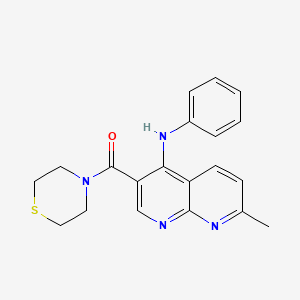
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, also known as MTMNCN, is an organic compound with a wide range of applications in scientific research. It is a thiomorpholine-based derivative of naphthyridine, and has been studied for its potential use in a variety of biochemical and physiological processes. As an example, MTMNCN has been found to have an inhibitory effect on the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. In addition, MTMNCN has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
作用机制
The exact mechanism of action of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is not yet fully understood. However, it is believed to work by inhibiting the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. By inhibiting AChE, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is thought to increase the levels of acetylcholine in the body, which may help to improve cognitive function and reduce the symptoms of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Biochemical and Physiological Effects
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an inhibitory effect on the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. As such, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in the treatment of certain types of cancer, such as breast cancer.
实验室实验的优点和局限性
One of the main advantages of using 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in lab experiments is that it is relatively easy to synthesize. In addition, it has been found to be relatively stable in solution, making it a good choice for use in long-term experiments. However, there are some limitations to using 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in lab experiments. For example, it is not yet known exactly how 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine works, and it is also not yet known how it may interact with other compounds or drugs. As such, it is important to exercise caution when using 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in experiments.
未来方向
There are a number of potential future directions for research involving 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine. For example, further research could be conducted to better understand the exact mechanism of action of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, as well as its potential interactions with other compounds or drugs. In addition, further research could be conducted to determine the optimal dosage and administration of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine for the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Finally, further research could be conducted to investigate the potential use of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in the treatment of certain types of cancer, such as breast cancer.
合成方法
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can be synthesized in a variety of ways. One of the most common methods involves the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiomorpholine in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, in the form of a white solid. Other methods of synthesis include the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiomorpholine in the presence of a base, such as potassium carbonate, and the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiomorpholine in the presence of a base, such as sodium bicarbonate.
科学研究应用
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in a variety of scientific research applications. For example, it has been found to have an inhibitory effect on the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. As such, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in the treatment of certain types of cancer, such as breast cancer.
属性
IUPAC Name |
(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-14-7-8-16-18(23-15-5-3-2-4-6-15)17(13-21-19(16)22-14)20(25)24-9-11-26-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDMBVOMUWMLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583931.png)
![2-(2,4-dimethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583938.png)
![2-(2-chlorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583940.png)
![2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6583941.png)
![1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B6583948.png)
![5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583953.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583961.png)
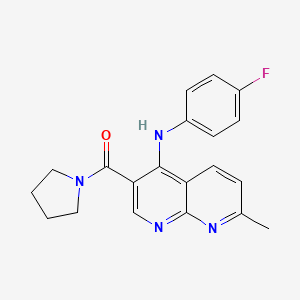
![N-[4-(benzyloxy)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B6583984.png)
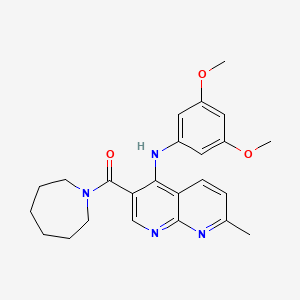

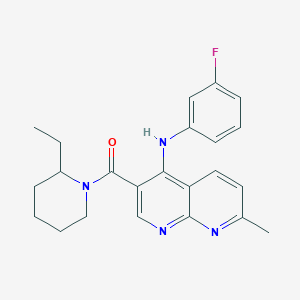
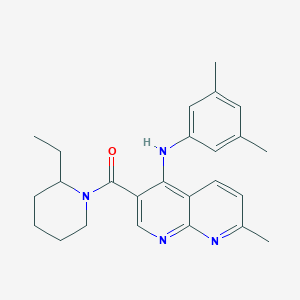
![1-(4-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B6584022.png)